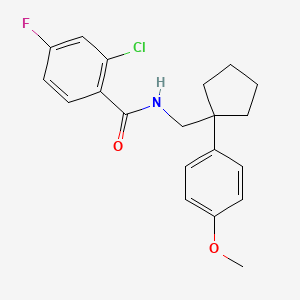

2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, along with a cyclopentylmethyl group attached to a methoxyphenyl ring. Such structural features make it a compound of interest in various fields of scientific research, including medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multiple steps:

-

Formation of the Cyclopentylmethyl Intermediate: : The initial step involves the preparation of the cyclopentylmethyl intermediate. This can be achieved through the reaction of cyclopentylmethyl bromide with 4-methoxyphenyl magnesium bromide in the presence of a suitable catalyst.

-

Coupling with Benzamide Derivative: : The cyclopentylmethyl intermediate is then coupled with a benzamide derivative. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the benzamide derivative is functionalized with chloro and fluoro groups.

-

Final Product Formation: : The final step involves the purification and isolation of the desired product, this compound, through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

-

Substitution Reactions: : The chloro and fluoro groups on the benzamide core can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

-

Oxidation and Reduction Reactions: : The methoxyphenyl ring can participate in oxidation reactions to form quinone derivatives. Reduction reactions can also be performed to modify the cyclopentylmethyl group.

-

Coupling Reactions: : The compound can undergo further functionalization through coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF as solvent, reaction temperature around 80-100°C.

Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.

Reduction: Sodium borohydride, ethanol as solvent, room temperature.

Major Products

Substitution Products: Derivatives with different substituents replacing the chloro or fluoro groups.

Oxidation Products: Quinone derivatives.

Reduction Products: Modified cyclopentylmethyl derivatives.

科学研究应用

The compound's structure indicates potential interactions with various biological targets. Research into benzamide derivatives has shown that they can exhibit diverse biological activities, including:

- Antiemetic Properties : Compounds similar to 2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide have been investigated for their ability to prevent nausea and vomiting.

- Analgesic Effects : The compound may have pain-relieving properties, making it a candidate for further studies in pain management.

- Anticancer Activity : Preliminary studies suggest that modifications in the benzamide structure can influence its efficacy against cancer cells, indicating that this compound could be explored for anticancer therapies.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for establishing the safety and efficacy of new compounds. Interaction studies involving this compound are essential to elucidate its pharmacological profile. These studies typically focus on:

- Receptor Binding : Investigating how the compound binds to specific receptors in the central nervous system.

- Signal Transduction Pathways : Analyzing how the compound influences cellular signaling pathways that could lead to therapeutic effects.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, which yield the desired compound with good purity. The presence of both chloro and fluoro groups enhances its lipophilicity, potentially improving its absorption and distribution within biological systems.

Future Research Directions

Given the promising biological activities associated with benzamide derivatives, further research into this compound is warranted. Potential research areas include:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Safety Profiling : Conducting comprehensive toxicity studies to establish safety margins for eventual clinical use.

- Structure-Activity Relationship (SAR) : Exploring how variations in chemical structure affect biological activity to optimize therapeutic efficacy.

作用机制

The mechanism of action of 2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzamide core can enhance binding affinity and specificity towards these targets. The cyclopentylmethyl group may contribute to the compound’s overall stability and bioavailability.

相似化合物的比较

Similar Compounds

- 2-chloro-4-fluoro-N-(cyclopentylmethyl)benzamide

- 4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

- 2-chloro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide stands out due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the cyclopentylmethyl group and methoxyphenyl ring provides a unique structural framework that can be exploited for various applications.

生物活性

2-Chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a synthetic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, synthesis methods, and relevant studies that highlight its pharmacological potential.

Structural Overview

The molecular formula of this compound is C20H21ClFNO2, with a molecular weight of 361.8 g/mol. The compound contains both chloro and fluoro substituents on the benzamide moiety, which can enhance its lipophilicity and receptor interaction profiles compared to similar compounds. Its structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | C20H21ClFNO2 |

| Molecular Weight | 361.8 g/mol |

| CAS Number | 1091474-43-9 |

Anticancer Potential

Research indicates that benzamide derivatives, including this compound, may exhibit anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines by targeting specific molecular pathways.

- Mechanism of Action : The presence of halogen atoms in the compound can influence its interaction with biological targets, potentially leading to competitive inhibition or modulation of enzyme activity. For instance, modifications in the benzamide structure can significantly alter its pharmacological profile, making it a candidate for further evaluation in cancer therapy.

- Case Studies : In vitro studies have demonstrated that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For example, compounds derived from similar structural frameworks have shown IC50 values in the low micromolar range against various cancer cell lines .

Neuropharmacological Effects

Benzamide derivatives are also investigated for their effects on the central nervous system (CNS). The structural modifications in compounds like this compound may enhance their ability to cross the blood-brain barrier and interact with CNS receptors.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Cyclopentylmethyl Intermediate : This can be achieved through a Grignard reaction, where cyclopentylmagnesium bromide reacts with an appropriate benzyl halide.

- Introduction of Methoxyphenyl Group : A Suzuki-Miyaura coupling reaction can be employed to introduce the methoxyphenyl group by coupling a boronic acid derivative of 4-methoxyphenyl with a halogenated benzene derivative.

- Fluorination Step : Electrophilic fluorination using reagents like Selectfluor introduces the fluorine atom into the structure.

Comparative Analysis with Related Compounds

The biological activities of structurally related compounds highlight significant variations based on substituent modifications. Below is a comparison table illustrating some key analogs:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(cyclopentyl)methylbenzamide | Lacks fluoro group | Moderate anticancer activity |

| 4-Fluorobenzamide | Simple structure | Antidepressant effects |

| N-(4-Methoxyphenyl)-benzamide | Similar methoxy substitution | Analgesic properties |

属性

IUPAC Name |

2-chloro-4-fluoro-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFNO2/c1-25-16-7-4-14(5-8-16)20(10-2-3-11-20)13-23-19(24)17-9-6-15(22)12-18(17)21/h4-9,12H,2-3,10-11,13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYNUOMVTKJYPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。